UCB-FcRn-303
Description
FcRn as a Therapeutic Target in Pathogenic Antibody-Mediated Conditions
The role of FcRn in maintaining high serum levels of IgG, while beneficial for protective immunity, can also contribute to the pathogenesis of autoimmune diseases where autoantibodies cause tissue damage. nih.govguidetopharmacology.org
In various autoimmune disorders, pathogenic IgG autoantibodies are responsible for disease pathology. FcRn's ability to extend the half-life of IgG allows these pathogenic autoantibodies to persist in circulation, reaching concentrations that can trigger a cascade of downstream effector mechanisms and promote tissue injury. nih.govguidetopharmacology.org Diseases such as myasthenia gravis (MG), immune thrombocytopenia (ITP), chronic inflammatory demyelinating polyradiculoneuropathy (CIDP), and pemphigus vulgaris (PV) are examples where autoreactive IgG antibodies play a central role.
Therefore, modulating FcRn activity to accelerate the clearance of pathogenic IgG represents a rational and effective therapeutic strategy. By inhibiting the FcRn-IgG interaction, the recycling pathway is disrupted, leading to enhanced lysosomal degradation of IgG and a subsequent reduction in the levels of circulating pathogenic autoantibodies. This targeted approach aims to reduce autoantibody concentrations below a pathogenic threshold, thereby ameliorating disease symptoms without broadly suppressing the immune system.
UCB-FcRn-303 is a chemical compound that has been identified as an allosteric modulator of the neonatal Fc receptor (FcRn). This small molecule binds to the extracellular domain of FcRn with low micromolar (μM) affinity. Structural studies, including X-ray crystallography and magic-angle-spinning nuclear magnetic resonance (MAS NMR), have elucidated its binding site. This compound occupies a conserved binding pocket located at the interface of the β2m and the alpha-chain of the FcRn heterodimer. This pocket is described as a tunnel-like cavity with solvent access from two sides. The binding of this compound induces chemical-shift perturbations in FcRn, indicating structural changes in the receptor upon ligand binding. Such allosteric modulation of FcRn by small molecules like this compound represents a promising avenue for developing new therapies for IgG-mediated autoimmune diseases by interfering with the FcRn-mediated recycling of pathogenic antibodies.
Properties
Molecular Formula |
C18H13F2N5O2 |
|---|---|
Molecular Weight |
369.33 |
IUPAC Name |
Methyl 7-(3,5-difluorophenyl)-5-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H13F2N5O2/c1-27-17(26)14-15(10-3-2-4-21-8-10)24-18-22-9-23-25(18)16(14)11-5-12(19)7-13(20)6-11/h2-9,16H,1H3,(H,22,23,24) |
InChI Key |
XMWGQXBZBFXLGX-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC=CN=C2)NC3=NC=NN3C1C4=CC(F)=CC(F)=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCBFcRn303; UCB FcRn 303; UCB-FcRn-303 |
Origin of Product |
United States |
Discovery and Initial Characterization of Ucb Fcrn 303
Identification via Druggability Studies and Fragment Screening
UCB-FcRn-303 was identified through comprehensive druggability studies and fragment screening campaigns. This process involved computational chemistry methods to predict and identify potential small molecule binding pockets on the FcRn extracellular domain (FcRnECD) nih.gov. Fragment screening, recognized as an efficient strategy for discovering lead compounds, particularly for challenging targets like protein-protein interactions, was instrumental in corroborating these computational predictions nih.govnih.gov. The identification of this compound was further validated through advanced biophysical techniques including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. This multi-faceted approach aimed at designing an allosteric modulator for the FcRn-Immunoglobulin G (IgG) interaction, highlighting the strategic importance of fragment screening in locating secondary binding sites that could be exploited for allosteric regulation nih.gov.
This compound as a Novel Small Molecule Ligand
This compound is characterized as a novel small molecule ligand with a molecular weight of less than 500 Da, specifically 369.33 Da nih.govnih.gov. It functions as an allosteric modulator of the neonatal Fc receptor. The compound binds into a conserved, tunnel-like cavity located at the interface of the β2-microglobulin (β2m) and α-chain components of the heterodimeric FcRnECD, with solvent access from two distinct sides nih.govnih.gov. X-ray crystallography revealed that the R enantiomer of this compound occupies this binding pocket nih.govnih.gov. The residues lining this pocket include Glycine, Cysteine, hydrophobic residues like Leucine, charged residues such as Histidine and Aspartate, and polar uncharged residues like Serine and Glutamine nih.govnih.gov.
The chemical properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₁₈H₁₃F₂N₅O₂ |
| Molecular Weight | 369.33 Da |
| IUPAC Name | Methyl 7-(3,5-difluorophenyl)-5-(pyridin-3-yl)-4,7-dihydro- nih.govnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate |
| InChi Key | XMWGQXBZBFXLGX-UHFFFAOYSA-N |
| SMILES Code | O=C(C1=C(C2=CC=CN=C2)NC3=NC=NN3C1C4=CC(F)=CC(F)=C4)OC |
Affinity Assessment to the FcRn Extracellular Domain (FcRnECD)
Affinity assessment studies have demonstrated that this compound binds to the extracellular domain of FcRn with low micromolar (μM) affinity nih.govnih.gov. The binding interaction was extensively characterized using high-resolution structural biology techniques. X-ray crystallography provided detailed insights into the compound's precise binding pose within the FcRnECD nih.govnih.gov. Furthermore, 100 kHz magic-angle-spinning (MAS) NMR spectroscopy was employed to investigate ligand-induced structural changes within FcRnECD upon this compound binding nih.govnih.gov. These NMR experiments revealed chemical-shift perturbations (CSPs) not only in the immediate vicinity of the small molecule binding pocket but also in distant residues, including those within the human serum albumin (HSA) interaction site nih.govnih.gov. Despite these observed structural changes, biochemical experiments indicated that compounds from the this compound series did not inhibit IgG binding when evaluated in an FcRnECD–IgG FRET competition assay nih.gov.
Table 1: Key Affinity and Binding Characteristics of this compound
| Characteristic | Value/Description | Source |
| Affinity to FcRnECD | Low μM affinity | nih.govnih.gov |
| Binding Site | Conserved cavity at the interface of β2m and α-chain of FcRnECD | nih.govnih.gov |
| Binding Pocket Features | Tunnel-like cavity with solvent access; contains Gly, Cys, Leu, His, Asp, Ser, Gln residues | nih.govnih.gov |
| Structural Characterization Methods | X-ray crystallography, 100 kHz MAS NMR spectroscopy | nih.govnih.gov |
| Observed Effects on FcRnECD | Ligand-induced chemical-shift perturbations (CSPs) in binding pocket and distant residues (e.g., HSA interaction site) | nih.govnih.gov |
| Effect on IgG Binding | No inhibition of IgG binding in FcRnECD–IgG FRET competition assay | nih.gov |
Structural Elucidation of Ucb Fcrn 303 Binding to Fcrn
Crystallographic Analysis of FcRnECD in Complex with UCB-FcRn-303
X-ray crystallography has provided a clear picture of this compound (R enantiomer) in complex with FcRnECD. The protein crystallized as a dimer, comprising two β2-microglobulin (β2m) molecules and two α-chain molecules nih.govplos.orguni.luresearchgate.netebi.ac.uk. The crystal structure of FcRn bound to this compound was released with a resolution of 2.00 Å, deposited under PDB entry 6c99 sigmaaldrich.commdpi.com. This high-resolution data has been instrumental in defining the precise binding interface and the residues involved in the interaction.
This compound occupies a specific binding pocket located at the interface between the β2m and the α-chain of the FcRnECD heterodimer nih.govplos.orguni.luresearchgate.netebi.ac.uknih.govresearchgate.net. This binding site is characterized as a conserved, tunnel-like cavity that allows solvent access from two distinct sides nih.govnih.govresearchgate.net. The identification of this pocket was initially aided by computational chemistry methods and further corroborated through fragment screening, X-ray crystallography, and NMR spectroscopy nih.gov.
The binding pocket for this compound within the FcRnECD heterodimer interface is composed of a diverse array of amino acid residues. These include Glycine, Cysteine, hydrophobic residues like Leucine, charged residues such as Histidine and Aspartate, and polar uncharged residues like Serine and Glutamine nih.govplos.orguni.luresearchgate.netebi.ac.uk.
Detailed analysis using chemical-shift perturbation (CSP) in NMR spectroscopy further highlighted specific residues that undergo significant changes upon this compound binding, indicating their direct involvement in the binding pocket or conformational changes induced by ligand binding nih.govplos.orguni.luresearchgate.netnih.gov. Strong CSPs were observed for the following residues in the vicinity of the binding pocket:
| Residue | Chain | Type of Residue |
| G232 | α-chain | Glycine |
| C48 | α-chain | Cysteine |
| G49 | α-chain | Glycine |
| S52 | β2m | Serine |
These residues are crucial in forming the chemical environment that accommodates this compound, with the di-substituted phenyl ring of the compound effectively filling a hydrophobic pocket at the α-chain/β2m interface, while maintaining hydrogen bond interactions with the α-chain and the local water network nih.gov.
Comparative Structural Insights with Other FcRn-Bound Ligands
The binding of this compound to FcRnECD offers distinct structural insights when compared to the well-established interactions of FcRn with its natural ligands, Immunoglobulin G (IgG) and Human Serum Albumin (HSA). FcRn plays a vital role in regulating the catabolism of both IgG and HSA, with their binding being pH-dependent, involving ionic and hydrophobic interactions. Notably, IgG binds to FcRn in a 1:2 stoichiometry, where two FcRn molecules engage a single IgG Fc fragment.
While this compound binds to a conserved cavity at the interface of the β2m and α-chain, distinct from the primary IgG and HSA interaction sites, the structural studies suggest potential allosteric effects nih.govnih.gov. Although this compound did not inhibit IgG binding in a FcRnECD–IgG FRET competition assay, indicating it does not directly compete for the IgG binding site, the observed chemical-shift perturbations distant from the ligand cavity suggest the potential for allosteric effects on FcRnECD, possibly affecting the HSA interaction site nih.gov. X-ray structures of FcRn with and without this compound suggest that an optimized ligand could potentially displace the α-chain relative to β2m, both of which are involved in the FcRnECD-IgG interaction site mdpi.com. This highlights the potential for this compound, or its optimized derivatives, to act as allosteric modulators by indirectly influencing the FcRn-IgG interaction.
Mechanistic Investigation of Ucb Fcrn 303 Action: Allosteric Modulation
Hypothesis of Allosteric Modulation of FcRn Function
The primary hypothesis driving the investigation of UCB-FcRn-303 is its potential as an allosteric modulator of FcRn function. nih.govmedkoo.comguidetopharmacology.orgsigmaaldrich.commdpi.comscbt.comuni.lu Allosteric modulation refers to the regulation of a protein's activity by the binding of an effector molecule at a site other than the active site. In the context of FcRn, the aim is to identify and optimize ligands that, upon binding to this distinct allosteric site, could induce conformational changes that ultimately disrupt the FcRn-IgG binding interface. nih.govsigmaaldrich.commdpi.comscbt.com This would lead to enhanced degradation of IgG, offering a therapeutic strategy for conditions characterized by elevated pathogenic IgG levels. guidetoimmunopharmacology.org
Analysis of Ligand-Induced Conformational Changes in FcRnECD
To understand how this compound exerts its effects, detailed analyses of ligand-induced conformational changes in FcRnECD were performed, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical-shift perturbation (CSP) mapping using 3D (H)CANH Magic-Angle-Spinning (MAS) NMR spectroscopy was employed to identify residues within FcRnECD that experience structural changes upon this compound binding. nih.govmedkoo.com CSPs serve as sensitive probes for both direct ligand binding effects and concomitant long-range structural alterations, which are indicative of allosteric modulation. nih.govmedkoo.comsigmaaldrich.com
The methodology involved comparing 3D (H)CANH spectra of FcRnECD samples with and without this compound. nih.govmedkoo.com Residues exhibiting a chemical shift change (Δδ) greater than 0.02 ppm were considered perturbed. nih.gov This approach allowed for the precise mapping of the binding pocket and the identification of residues affected by the ligand.
| Measurement Technique | Observed Effect | Significance |
|---|---|---|
| 3D (H)CANH MAS NMR | Chemical-Shift Perturbations (CSPs) | Indicate structural changes in FcRnECD upon ligand binding, probing direct and long-range effects. nih.govmedkoo.com |
Beyond the direct binding pocket, CSP analysis revealed significant distant allosteric effects induced by this compound. nih.govsigmaaldrich.commdpi.comscbt.com Notably, strong CSPs were observed in the Human Serum Albumin (HSA) interaction site of FcRnECD. nih.govsigmaaldrich.commdpi.comscbt.com This finding highlights the potential for this compound to functionally modulate FcRn's interaction with HSA. nih.govsigmaaldrich.com
Specific amino acids, such as R12β2m, H13β2m, and E54α-chain, which are spatially distant from the this compound binding site, exhibited structural alterations as indicated by CSPs. nih.gov This provides direct evidence of long-range allosteric effects. It is also noted that changes in the oligomeric state of FcRnECD induced by the ligand under MAS conditions might contribute to the observed CSPs in the HSA region. nih.gov
| Affected Region | Key Residues (Examples) | Implication |
|---|---|---|
| HSA Interaction Site | R12β2m, H13β2m, E54α-chain (distant from binding site) | Potential for allosteric modulation of FcRn-HSA interaction. nih.govsigmaaldrich.commdpi.comscbt.com |
Despite the observed distant allosteric effects, initial structural investigations, including X-ray crystallography and chemical-shift informed overlays of FcRnECD structures with and without this compound, did not reveal substantial direct changes in the residues immediately adjacent to the IgG interaction site. nih.govsigmaaldrich.com Residues located in the β-sheet region of β2m that are part of the IgG binding area, such as R3β2m, T86β2m, and L87β2m, showed negligible CSPs upon this compound binding. nih.gov
However, the presence of distant CSPs still suggests the potential for allosteric effects to indirectly influence the FcRn-IgG binding interface. nih.govsigmaaldrich.commdpi.comscbt.com Researchers hypothesize that an optimized derivative of this compound could induce a conformational shift in the α-helical region of the α-chain. Such a shift might propagate to the loop spanning D130α-chain to E133α-chain, which is a crucial part of the IgG binding site, thereby leading to its disruption. nih.govsigmaaldrich.commdpi.com
Assessment of Direct IgG Binding Inhibition in Vitro
To directly evaluate the functional consequence of this compound binding on FcRn-IgG interaction, in vitro biochemical experiments were conducted. Specifically, FcRnECD-IgG FRET (Förster Resonance Energy Transfer) competition assays were performed. nih.gov
These assays demonstrated that this compound, as well as other compounds from its series, did not directly inhibit IgG binding to FcRn in vitro. nih.gov This lack of direct inhibition aligns with the crystallographic and NMR data, which indicated no discernible structural changes directly within the IgG binding site upon this compound binding. nih.gov The findings suggest that while this compound is an allosteric modulator, its current form does not directly block the IgG binding site, but rather induces conformational changes that could be exploited by optimized derivatives to achieve this therapeutic goal. nih.govsigmaaldrich.com
Advanced Biophysical and Structural Biology Methodologies Applied to Ucb Fcrn 303 Research
X-ray Crystallography for Ligand-Bound Protein Structure Determination
X-ray crystallography played a pivotal role in determining the atomic-level structure of UCB-FcRn-303 bound to FcRnECD. The crystal structure revealed that the FcRnECD protein crystallized as a dimer, composed of two β2-microglobulin (β2m) and two α-chain molecules. nih.govresearchgate.netplos.org this compound, specifically its R enantiomer, was observed to occupy a conserved binding pocket located at the interface of the β2m and α-chain within the FcRnECD. nih.govresearchgate.netplos.orgrcsb.org This binding pocket is characterized as a tunnel-like cavity with solvent access from two distinct sides. nih.govmedkoo.comhodoodo.comfu-berlin.de Key residues lining this pocket include Glycine, Cysteine, hydrophobic residues like Leucine, charged residues such as Histidine and Aspartate, and polar uncharged residues like Serine and Glutamine. nih.govresearchgate.netplos.org The crystal structure, with Protein Data Bank (PDB) ID 6C99, was determined at a resolution of 2.00 Å. rcsb.orgebi.ac.uk
Magic-Angle-Spinning (MAS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Magic-Angle-Spinning (MAS) NMR spectroscopy was employed in conjunction with X-ray crystallography to gain comprehensive insights into the binding of this compound to FcRnECD and to explore its potential as an allosteric modulator. nih.govresearchgate.netrcsb.org This technique proved invaluable for structurally characterizing small molecule binding to large, non-deuterated proteins like the 42 kDa FcRnECD. rcsb.orgnih.gov
A significant advancement in this research was the application of 100 kHz proton-detected MAS NMR. This methodology enabled the acquisition of well-resolved proton-detected 2D and 3D NMR spectra from sedimented, fully protonated [13C,15N]-labeled FcRnECD. nih.govresearchgate.netplos.orgrcsb.orgnih.govresearchgate.netacs.org This approach effectively circumvented the size limitations typically encountered with solution-state NMR for large proteins and eliminated the necessity for protein deuteration. nih.govfu-berlin.deresearchgate.netrcsb.orgresearchgate.netacs.org The FcRnECD samples were prepared for MAS NMR by ultracentrifugation, sedimenting the protein directly into 0.7 mm MAS NMR rotors. researchgate.netplos.org
For the interpretation of chemical-shift perturbations (CSPs) upon this compound binding to FcRnECD, accurate resonance assignments were critical. nih.govfu-berlin.de The high MAS frequencies (100 kHz) facilitated an assignment procedure based on triple-resonance MAS NMR experiments, mirroring techniques used in solution-state NMR. nih.govfu-berlin.de These experiments included (H)CANH, (H)CBCANH, and (H)CA(CO)NH spectra, which allowed for the assignment of 15N, 1HN, 13Cα, and 13Cβ chemical shifts. nih.govfu-berlin.deplos.org CSPs were calculated using the formula: Δδ = MIN{SQRT[(Δδ(1H))2 + (Δδ(13C)/10)2 + (Δδ(15N)/5)2]}. nih.govresearchgate.netplos.org Analysis of these CSPs revealed significant changes not only in the immediate vicinity of the this compound binding pocket but also in regions distant from it. nih.govfu-berlin.deresearchgate.netplos.orgacs.orgnih.gov
CSPs served as crucial probes for identifying both direct effects of ligand binding and concomitant long-range structural changes within the FcRnECD, indicative of allosteric modulation. nih.govresearchgate.net Ligand-induced CSPs were observed for residues within the binding pocket, and importantly, allosteric changes were detected near the interface of the two receptor heterodimers present in the asymmetric unit, as well as potentially in the albumin interaction site. nih.govfu-berlin.deresearchgate.netrcsb.orgnih.govacs.org Unlike static methods such as X-ray crystallography, NMR spectroscopy proved effective in monitoring these allosteric effects, which are often challenging to observe. researchgate.net The binding site of this compound is approximately 35 Å distant from the IgG interaction site, suggesting that substantial allosteric effects would be necessary for pharmacologically relevant interference with IgG binding. fu-berlin.de Specific residues such as R12β2m, H13β2m, and E54α-chain, which are spatially distant from the direct binding site of this compound, exhibited strong CSPs, further supporting the presence of allosteric structural alterations. fu-berlin.de
Computational Chemistry Methods in Ligand-Protein Interaction Studies
Computational chemistry methods played a foundational role in the initial stages of the research into this compound. The binding pocket on FcRnECD, which this compound occupies, was first identified through theoretical druggability examinations using computational approaches. nih.govfu-berlin.de These in silico methods were an integral part of the initial screening process, complementing experimental techniques like fragment screening. nih.gov The use of computational searches for novel ligands for protein binding sites is a well-established practice in the pharmaceutical industry. researchgate.net
Complementary In Vitro Biochemical Assays for Structure-Activity Relationships
Complementary in vitro biochemical assays were essential for characterizing the binding affinity of this compound and for understanding its structure-activity relationships (SAR). This compound binds to the extracellular domain of FcRn with low micromolar affinity. nih.govmedkoo.comhodoodo.com In biochemical experiments, compounds from the this compound series were tested in an FcRnECD–IgG FRET competition assay, and these molecules did not inhibit IgG binding. nih.gov The initial screening process, which included in silico methods and fragment screening, is typically followed by such biochemical assays to confirm molecular interactions and guide further optimization based on SAR. nih.gov
Preclinical Research Perspectives and Future Research Directions
Translational Research Considerations for Small Molecule FcRn Antagonists
The journey of small molecule FcRn antagonists, such as those inspired by UCB-FcRn-303, from preclinical discovery to clinical application requires careful consideration of translational factors. This compound serves as a crucial case study in this regard. It is an allosteric modulator that binds to a conserved tunnel-like cavity at the interface of the β2-microglobulin (β2m) and α-chain of FcRn. nih.govplos.org This binding induces long-range structural changes in the FcRn extracellular domain, hinting at potential allosteric effects that could disrupt the interaction with IgG. plos.org
A key translational consideration is the species-specific differences in FcRn biology. Preclinical models, therefore, need to accurately reflect the human system. The development of humanized FcRn transgenic mouse models is a significant step in this direction, allowing for a more predictive assessment of the pharmacokinetics and pharmacodynamics of FcRn-targeting therapeutics.
Furthermore, the allosteric nature of molecules like this compound presents both opportunities and challenges. Allosteric modulators can offer higher selectivity compared to orthosteric inhibitors that directly target the highly conserved IgG binding site. drugdiscoverytrends.com However, translating the effects of allosteric modulation from in vitro assays to in vivo efficacy requires a deep understanding of the conformational changes induced in FcRn and how these changes impact its function in different cellular contexts.
Development of Optimized FcRn Modulators based on this compound Insights
The structural and functional data obtained from studies of this compound provide a roadmap for the rational design of optimized FcRn modulators. nih.govosti.gov X-ray crystallography and magic-angle-spinning nuclear magnetic resonance (MAS NMR) have revealed the precise binding site of this compound and the resulting chemical-shift perturbations in the FcRn protein. plos.orgrcsb.org
These insights suggest that future optimization efforts could focus on designing ligands that more effectively displace the α-chain with respect to β2m, thereby disrupting the IgG binding interface more profoundly. plos.orgosti.gov The di-substituted phenyl ring of this compound, for instance, was shown to better occupy a hydrophobic pocket at the α-chain/β2m interface, a feature that can be exploited in designing next-generation compounds with improved potency and specificity. nih.gov
Structure-based drug design, leveraging the detailed atomic interactions observed with this compound, can guide the synthesis of novel chemical entities with enhanced binding affinity and allosteric effects. The goal is to develop molecules that can effectively and selectively accelerate the catabolism of IgG, thereby reducing the levels of pathogenic autoantibodies in autoimmune diseases. nih.gov
Potential for this compound as a Research Tool in FcRn Biology
Beyond its therapeutic potential, this compound stands out as a valuable research tool for dissecting the complex biology of FcRn. nih.gov As a small molecule probe, it can be utilized to study the trafficking of FcRn within cells, a process that is fundamental to its role in IgG and albumin homeostasis. nih.gov By observing the effects of this compound on the intracellular pathways of FcRn, researchers can gain a more nuanced understanding of how this receptor functions in different cell types and tissues.
The ability of this compound to induce allosteric changes in FcRn can also be leveraged to explore the dynamic nature of this receptor and its interactions with its ligands. plos.org Such studies could uncover novel aspects of FcRn regulation and function that are not apparent from genetic knockout or antibody-based inhibition studies alone. This chemical biology approach, enabled by compounds like this compound, can provide a temporal and dose-dependent means of modulating FcRn activity, offering a powerful method to investigate its physiological and pathophysiological roles.
Future Directions in FcRn-Targeted Drug Discovery and Development
The pioneering work with this compound has laid the groundwork for a broader exploration of FcRn-targeted therapies. The future of this field is likely to be shaped by several key areas of research and development.
Exploration of Novel FcRn Modulator Scaffolds
While this compound is a quinoxaline (B1680401) derivative, the search for novel FcRn modulators is expanding to include a diverse range of chemical scaffolds. nih.gov Beyond small molecules, other modalities are also being investigated. These include:
Peptides: Peptide-based inhibitors that can block the IgG-FcRn interaction have been identified and have shown the potential to reduce IgG levels in preclinical models. researchgate.net
Engineered Protein Variants: Engineered variants of the IgG Fc fragment, known as "Abdegs," have been developed to have a higher affinity for FcRn, thereby outcompeting endogenous IgG and promoting its degradation. researchgate.net
The exploration of these diverse molecular scaffolds will be crucial in identifying drug candidates with optimal pharmacological properties.
Advanced Biophysical and Computational Approaches for Lead Optimization
The initial characterization of this compound relied on a combination of X-ray crystallography and advanced NMR techniques. nih.gov Future lead optimization efforts will likely incorporate an even broader array of biophysical and computational methods.
Advanced Biophysical Techniques:
Cryo-electron microscopy (cryo-EM): This technique can provide high-resolution structural information of FcRn in complex with novel modulators, potentially in more native-like environments.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These methods can provide real-time kinetics of the binding between small molecules and FcRn, allowing for rapid screening and characterization of compound libraries.
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic interactions between FcRn and small molecule modulators, providing insights into the allosteric mechanisms at play. nih.gov
Free Energy Calculations: These computational methods can predict the binding affinities of new chemical entities to FcRn, helping to prioritize the synthesis of the most promising candidates. nih.gov
Virtual Screening: Large chemical libraries can be screened in silico to identify potential new scaffolds that bind to the allosteric site identified by this compound. nih.gov
The integration of these advanced techniques will be instrumental in accelerating the discovery and optimization of the next generation of FcRn modulators. drugdiscoverytrends.com
Identification of Surrogate Markers for FcRn Engagement in Preclinical Models
To facilitate the preclinical development of FcRn-targeted drugs, the identification of reliable surrogate markers of target engagement is essential. In preclinical models, particularly in humanized FcRn mice, the primary and most direct surrogate marker is the reduction in total IgG levels. nih.gov Monitoring the pharmacokinetics of a therapeutic antibody in these models can also provide evidence of FcRn engagement.
Beyond simply measuring IgG levels, future research could focus on identifying more nuanced biomarkers. These might include changes in the levels of specific IgG subclasses or the expression of genes involved in IgG metabolism. The development of such markers would provide a more comprehensive understanding of the biological effects of FcRn modulators in preclinical studies and could help to predict clinical efficacy. The ultimate goal is to establish a clear correlation between these surrogate markers and clinical outcomes in patients with autoimmune diseases. nih.gov
Q & A
Q. How should researchers address ethical considerations when designing studies involving FcRnECD-derived therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
